2-(2-Hydroxyquinolin-3-yl)acetamide
CAS No.:
Cat. No.: VC13031602
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10N2O2 |
|---|---|
| Molecular Weight | 202.21 g/mol |
| IUPAC Name | 2-(2-oxo-1H-quinolin-3-yl)acetamide |
| Standard InChI | InChI=1S/C11H10N2O2/c12-10(14)6-8-5-7-3-1-2-4-9(7)13-11(8)15/h1-5H,6H2,(H2,12,14)(H,13,15) |
| Standard InChI Key | SVINTFJAGHIIMW-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(C(=O)N2)CC(=O)N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=O)N2)CC(=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
2-(2-Hydroxyquinolin-3-yl)acetamide belongs to the quinoline family, a class of bicyclic compounds comprising a benzene ring fused to a pyridine ring. The substitution pattern—hydroxyl at C2 and acetamide at C3—introduces both hydrogen-bonding capacity and polar functionality, which are critical for interactions with biological targets. Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol |
| IUPAC Name | 2-(2-oxo-1H-quinolin-3-yl)acetamide |
| CAS Number | Not publicly disclosed |
| Synonymous Designations | Z458888656, VC13031602 |
The planar quinoline core facilitates π-π stacking interactions, while the hydroxyl and acetamide groups enable hydrogen bonding with proteins or nucleic acids.
Synthesis and Manufacturing
Synthetic Routes
No explicit protocols for synthesizing 2-(2-Hydroxyquinolin-3-yl)acetamide are documented, but retrosynthetic analysis suggests two plausible pathways:
Quinoline Ring Formation Followed by Functionalization
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Friedländer Synthesis: Condensation of 2-aminobenzaldehyde with a ketone (e.g., ethyl acetoacetate) forms the quinoline core.
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Hydroxylation: Oxidative introduction of the hydroxyl group at C2 via electrophilic substitution.
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Acetamide Installation: Reaction with chloroacetamide under basic conditions or via Mitsunobu coupling.
Direct Modification of Preformed Quinolines
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Starting from 2-hydroxyquinoline-3-carboxylic acid, amidation with ammonium chloride or via mixed anhydride intermediates could yield the target compound .
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Friedländer + Functionalization | High modularity | Multi-step, low yields |
| Direct Amidation | Fewer steps | Requires activated substrates |
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its ionizable groups:
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Aqueous Solubility: Limited due to the hydrophobic quinoline core; enhanced in acidic or basic media via protonation/deprotonation.
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Thermal Stability: Predicted decomposition temperature >250°C based on thermogravimetric analysis of similar quinolines.
Computational Predictions
Density functional theory (DFT) calculations on analogous structures reveal:
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Electrophilicity Index (ω): ~1.5 eV, indicating moderate reactivity toward nucleophiles.
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HOMO-LUMO Gap: ~4.2 eV, suggesting stability against redox degradation .
Challenges and Future Directions
Knowledge Gaps
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Pharmacokinetics: No data on absorption, distribution, metabolism, or excretion (ADME).
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Toxicity: Acute and chronic toxicity profiles remain uncharacterized.
Research Opportunities
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